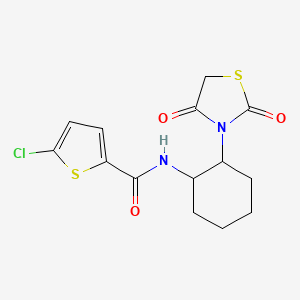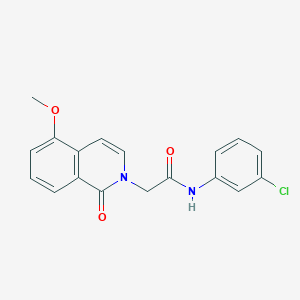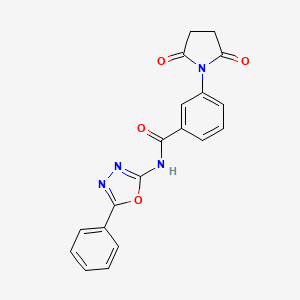![molecular formula C16H18ClN3OS B2494505 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide CAS No. 101436-55-9](/img/structure/B2494505.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reacting specific chloroacetamido derivatives with piperidine, indicating a versatile approach for constructing the piperidinoacetamide backbone. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involved the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine in a specific ratio, showcasing a method that could potentially be adapted for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant interactions that define their three-dimensional conformation. For example, in the case of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the acetamide and 1,3,4-thiadiazole units are twisted relative to each other, and specific intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal structure (Ismailova et al., 2014).
Chemical Reactions and Properties
The reactivity of similar compounds involves interactions with the CB1 cannabinoid receptor, highlighting their potential for biological activity. For example, molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 receptor have provided insights into the conformational preferences and binding mechanisms of such molecules (Shim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility and crystal structure, of related compounds have been characterized to facilitate understanding of their chemical behavior. For instance, the detailed crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been elucidated, providing insights into the intermolecular interactions and arrangement in the solid state (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of closely related compounds, such as their reactivity towards various reagents and conditions, highlight the potential versatility and applicability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide in different chemical contexts. Studies on similar molecules have explored their pharmacological potential and interactions with biological targets, providing a foundation for understanding the chemical properties of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide (Shim et al., 2002).
Aplicaciones Científicas De Investigación
Antibacterial and Anti-Enzymatic Potential
A study focusing on the synthesis of various N-substituted derivatives of acetamide, including molecules similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide, demonstrated their antibacterial and anti-enzymatic properties. These compounds showed promising antibacterial activity against gram-negative and gram-positive bacterial strains, with some showing good inhibition of gram-negative bacterial strains. The study also evaluated their effect on lipoxygenase (LOX) enzyme, indicating a low potential against this enzyme. The research provided insight into the cytotoxic behavior of these synthesized molecules (Nafeesa et al., 2017).
Synthesis and Structural Characterization
Another study involved the synthesis of similar acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The compounds' structures were confirmed using various spectroscopic techniques. The antibacterial activity evaluation showed moderate inhibitory potential against various bacterial strains, particularly Gram-negative ones. This study provides an understanding of the structural aspects and potential antibacterial applications of these compounds (Iqbal et al., 2017).
Crystallography and Molecular Interactions
Research focused on the crystallographic study of an acetamide compound closely related to the target compound. It revealed that the chlorophenyl ring is oriented at an angle with respect to the thiazole ring, and the molecules are linked via intermolecular interactions, forming chains in a zigzag manner. This study contributes to understanding the molecular interactions and structural orientation of such compounds (Saravanan et al., 2016).
Antimicrobial Activities
A study on the synthesis of a compound structurally similar to the target compound aimed to evaluate its microbial activities. The synthesized compound exhibited moderate antimicrobial activities against various bacterial strains, including E. coli, B. subtilis, methicillin-susceptible and methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).
Direcciones Futuras
The future directions for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide” and similar compounds could involve further exploration of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds have shown promising antimicrobial and antiproliferative activities , indicating potential for future research and development.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-6-4-12(5-7-13)14-11-22-16(18-14)19-15(21)10-20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPOQESZEQXKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)
![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)
![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)



![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)
![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

